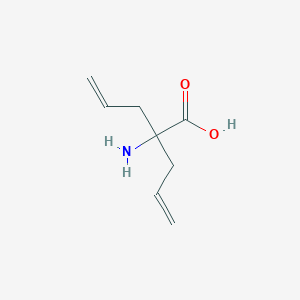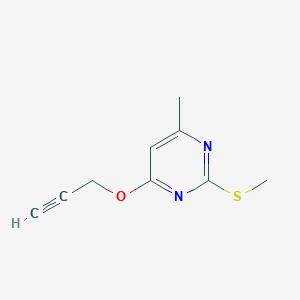
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl, methylsulfanyl, and prop-2-yn-1-yloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a propargyl alcohol derivative under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
化学反应分析
Types of Reactions
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the alkyne group to form an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity, making it a valuable compound for drug design.
相似化合物的比较
Similar Compounds
1-Ethyl-4-methyl-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride: Contains a prop-2-yn-1-yloxy group but with different substituents.
Uniqueness
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is unique due to the combination of its functional groups and the pyrimidine ring. This combination provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C9H10N2OS |
|---|---|
分子量 |
194.26 g/mol |
IUPAC 名称 |
4-methyl-2-methylsulfanyl-6-prop-2-ynoxypyrimidine |
InChI |
InChI=1S/C9H10N2OS/c1-4-5-12-8-6-7(2)10-9(11-8)13-3/h1,6H,5H2,2-3H3 |
InChI 键 |
YHINTZHNBAWTMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


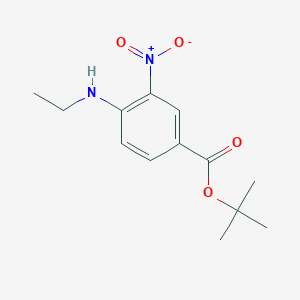
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
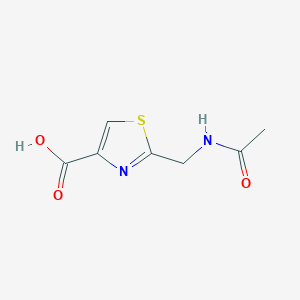
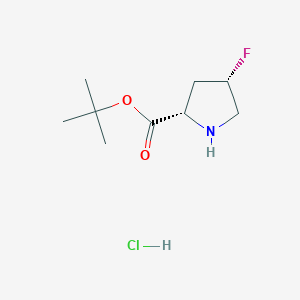
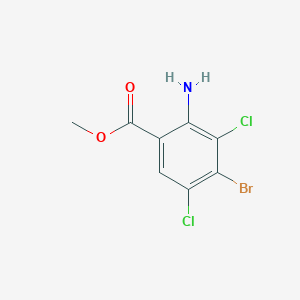
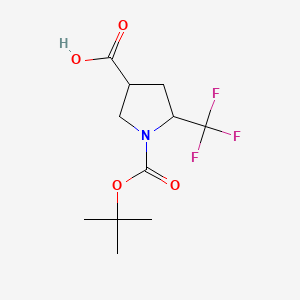
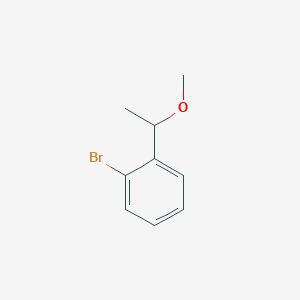
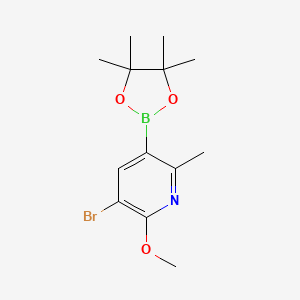
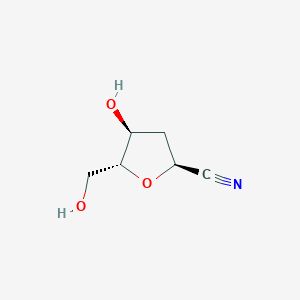
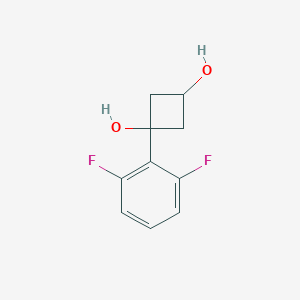
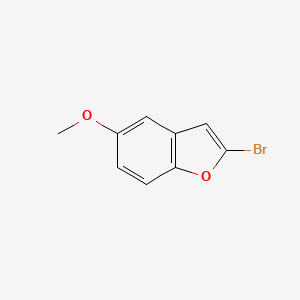
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
